molecular formula C15H13ClO3 B14740940 4-Chlorophenyl 2-ethoxybenzoate CAS No. 6282-31-1

4-Chlorophenyl 2-ethoxybenzoate

Cat. No.: B14740940
CAS No.: 6282-31-1
M. Wt: 276.71 g/mol
InChI Key: AIANWALLZYGBFZ-UHFFFAOYSA-N
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Description

4-Chlorophenyl 2-ethoxybenzoate is an organic compound with the molecular formula C15H13ClO3. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a 4-chlorophenyl group and the hydrogen atom of the hydroxyl group is replaced by an ethoxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorophenyl 2-ethoxybenzoate typically involves the esterification of 2-ethoxybenzoic acid with 4-chlorophenol. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction conditions usually include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production rate and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenyl 2-ethoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chlorophenyl 2-ethoxybenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Chlorophenyl 2-ethoxybenzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of microbial enzymes, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chlorophenyl 2-ethoxybenzoate is unique due to the presence of both the 4-chlorophenyl and ethoxy groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .

Properties

CAS No.

6282-31-1

Molecular Formula

C15H13ClO3

Molecular Weight

276.71 g/mol

IUPAC Name

(4-chlorophenyl) 2-ethoxybenzoate

InChI

InChI=1S/C15H13ClO3/c1-2-18-14-6-4-3-5-13(14)15(17)19-12-9-7-11(16)8-10-12/h3-10H,2H2,1H3

InChI Key

AIANWALLZYGBFZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)Cl

Origin of Product

United States

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